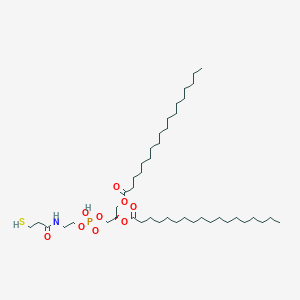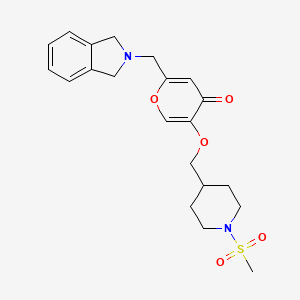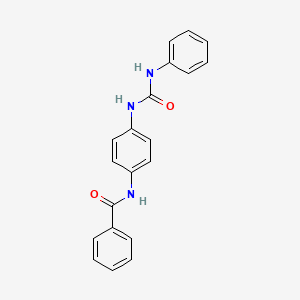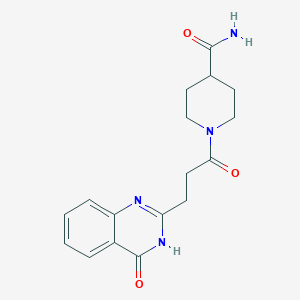
DSPE-Thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-thiol (DSPE-Thiol) is a phospholipid derivative that features a thiol group at its head. This compound is known for its high hydrophobicity due to the presence of an 18-carbon saturated phospholipid chain. This compound is widely used in various scientific fields, including chemistry, biology, medicine, and industry, due to its unique properties and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-Thiol typically involves the conjugation of a thiol group to the head of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine. This process can be achieved through various chemical reactions, including the use of maleimide, pyridyldisulfide, or iodoacetamide as reactive partners . The reaction conditions often involve the use of polar solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to facilitate the formation of the thiolate ion, which is the active species for the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
DSPE-Thiol undergoes various chemical reactions, including:
Thiol-Maleimide Reaction: This is a type of click chemistry reaction where the thiol group reacts with a maleimide group to form a thiosuccinimide product.
Oxidation and Reduction: The thiol group can undergo oxidation to form disulfides or reduction to regenerate the free thiol.
Substitution Reactions: The thiol group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Maleimide: Used in thiol-maleimide reactions under mild conditions (pH 6.5 to 7.5).
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as dithiothreitol for reduction reactions.
Major Products Formed
Thiosuccinimide Products: Formed from thiol-maleimide reactions.
Disulfides: Formed from the oxidation of thiol groups.
Scientific Research Applications
DSPE-Thiol has a wide range of applications in scientific research:
Chemistry: Used in the preparation of phospholipid dimers and as a reactive intermediate in various chemical syntheses.
Biology: Employed in the modification of biomolecules and the preparation of liposomes for drug delivery.
Medicine: Utilized in the development of targeted drug delivery systems and nanomedicines.
Industry: Applied in the production of functionalized nanoparticles and surface coatings.
Mechanism of Action
The mechanism of action of DSPE-Thiol involves the selective reaction of its thiol group with maleimide or other thiol-reactive groups. This reaction forms stable thiosuccinimide linkages, which can be used to attach this compound to various surfaces or molecules . The thiol group also allows for the formation of disulfide bonds, which can be used to create cross-linked networks or stabilize structures .
Comparison with Similar Compounds
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol (DSPE-PEG): A phospholipid-polymer conjugate used in drug delivery applications.
1,2-Distearoyl-sn-glycero-3-phosphoglycerol (DSPG): Another phospholipid derivative used in PEGylated nanoemulsions.
Uniqueness
DSPE-Thiol is unique due to its thiol group, which allows for specific and selective reactions with thiol-reactive groups. This property makes it highly versatile for various applications, including the preparation of functionalized nanoparticles and targeted drug delivery systems .
Properties
Molecular Formula |
C44H86NO9PS |
|---|---|
Molecular Weight |
836.2 g/mol |
IUPAC Name |
[(2R)-3-[hydroxy-[2-(3-sulfanylpropanoylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C44H86NO9PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(47)51-39-41(40-53-55(49,50)52-37-36-45-42(46)35-38-56)54-44(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,56H,3-40H2,1-2H3,(H,45,46)(H,49,50)/t41-/m1/s1 |
InChI Key |
VPGMYYHJMRLITI-VQJSHJPSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCS)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCS)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3R,4S,5R,6R)-4,5-dibenzoyloxy-6-[2-decyl-2-[[(2R,3R,4S,5R,6R)-3,4-dibenzoyloxy-6-(benzoyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(benzoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-3-[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(benzoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl benzoate](/img/structure/B10861675.png)
![2-chloro-N-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10861678.png)
![N-[[2-[(cyclobutylmethylamino)methyl]-1H-indol-6-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B10861679.png)
![ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate](/img/structure/B10861685.png)




![N-hydroxy-4-[(5-thiophen-2-yltetrazol-1-yl)methyl]benzamide](/img/structure/B10861709.png)

![N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B10861729.png)

